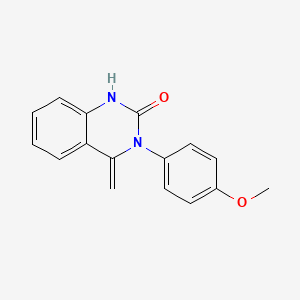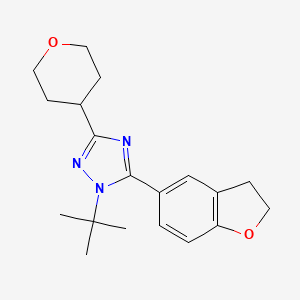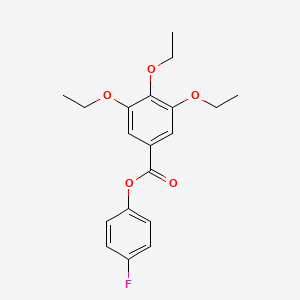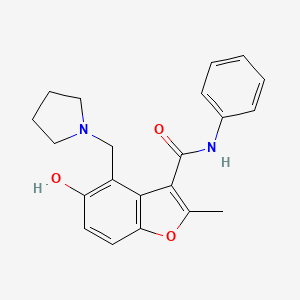
3-(4-methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have garnered interest in the scientific community due to their wide array of pharmacological properties, including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities (Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions of suitable precursors. For example, 2-amino-benzamides can be cyclized in the presence of p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate to afford 4(3H)-quinazolinones (R. Cheng et al., 2013). This method highlights the convenience and efficiency of synthesizing quinazolinones under mild conditions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be determined using various spectroscopic techniques. For instance, a study described the synthesis and detailed structural analysis of a triazoline-quinazolinone compound, where the structure was confirmed by MS, 1H NMR, FT-IR, and 13C NMR spectroscopy, and the molecular crystal was measured by X-ray diffraction (Lihong Yao et al., 2022). This comprehensive approach ensures the accurate identification of synthesized compounds.
Chemical Reactions and Properties
Quinazolinone derivatives engage in various chemical reactions that modify their structures and, consequently, their biological activities. For example, the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates leads to N- and S-alkylated derivatives, showcasing the versatility of quinazolinones in synthetic chemistry (W. Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, can be influenced by substituents on the quinazolinone core. The synthesis and crystal structure of 2,3-dihydro-2-(2-hydroxyphenyl)-3-phenyl-quinazolin-4(1H)-one, for instance, were characterized by single-crystal X-ray diffraction analysis, highlighting the impact of structural modifications on the physical characteristics of these compounds (L. Yong, 2005).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity and stability, are crucial for their biological efficacy. Modifications to the quinazolinone scaffold can lead to significant changes in their biological activity. For example, N-methyl-4-(4-methoxyanilino)quinazolines have been investigated for their apoptosis-inducing properties, demonstrating the potential of specific structural modifications to enhance anticancer activity (N. Sirisoma et al., 2010).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(4-methoxyphenyl)-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-5-3-4-6-15(14)17-16(19)18(11)12-7-9-13(20-2)10-8-12/h3-10H,1H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJZIWOBHBRHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methylidene-1H-quinazolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)
![7-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5629444.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5629454.png)
![6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5629463.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5629471.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)



![(3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5629507.png)
![1-[3-(2,3-dihydro-1-benzofuran-7-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5629515.png)
![1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-3-phenyl-4-imidazolidinone](/img/structure/B5629522.png)
